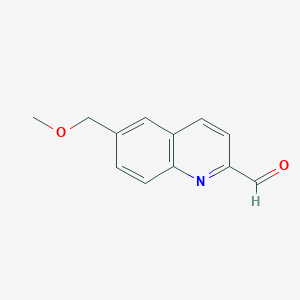

6-(Methoxymethyl)quinoline-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

6-(methoxymethyl)quinoline-2-carbaldehyde |

InChI |

InChI=1S/C12H11NO2/c1-15-8-9-2-5-12-10(6-9)3-4-11(7-14)13-12/h2-7H,8H2,1H3 |

InChI Key |

WJBAPZTVZNGFLJ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC2=C(C=C1)N=C(C=C2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Methoxymethyl)quinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(Methoxymethyl)quinoline-2-carbaldehyde, a quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues to provide a robust predictive profile. This approach, grounded in established chemical principles, offers valuable insights for researchers navigating the synthesis and application of novel quinoline-based compounds.

Core Identifiers and Chemical Profile

This compound is a heterocyclic aromatic compound featuring a quinoline core. The quinoline scaffold is a prominent pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities.[1] The substituents at the 2 and 6 positions—a carbaldehyde and a methoxymethyl group, respectively—offer versatile handles for further chemical modifications, making it an attractive building block in drug development.

A summary of its key identifiers and predicted physicochemical properties is presented below.

| Identifier | Value | Source |

| CAS Number | 1158734-76-9 | [2] |

| Molecular Formula | C12H11NO2 | - |

| Molecular Weight | 201.22 g/mol | - |

| Predicted LogP | 1.8 - 2.2 | - |

| Predicted Boiling Point | ~350-400 °C | - |

| Predicted Melting Point | ~70-90 °C | - |

Proposed Synthesis Pathway

Step 1: Synthesis of 6-(Methoxymethyl)-2-methylquinoline

The Doebner-von Miller reaction provides a classic and reliable method for the synthesis of quinaldine and its derivatives.[3] This reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions. For the synthesis of 6-(methoxymethyl)-2-methylquinoline, 4-(methoxymethyl)aniline would be reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

Experimental Protocol: Doebner-von Miller Synthesis of 6-(Methoxymethyl)-2-methylquinoline

-

To a stirred solution of 4-(methoxymethyl)aniline (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and hydrochloric acid, add concentrated hydrochloric acid (catalytic amount).

-

Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide (1.1 equivalents).

-

Heat the mixture to approximately 90-100 °C.

-

Slowly add crotonaldehyde (1.2 equivalents) to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue to heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a base, such as sodium hydroxide solution, until the pH is approximately 8-9.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-(methoxymethyl)-2-methylquinoline.

Step 2: Oxidation of 6-(Methoxymethyl)-2-methylquinoline to this compound

The selective oxidation of the methyl group at the 2-position of the quinoline ring to a carbaldehyde is a well-established transformation.[1] Various oxidizing agents can be employed for this purpose, with selenium dioxide (SeO2) being a common and effective choice.

Experimental Protocol: Oxidation with Selenium Dioxide

-

In a round-bottom flask, dissolve 6-(methoxymethyl)-2-methylquinoline (1 equivalent) in a suitable solvent, such as dioxane or a mixture of dioxane and water.

-

Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours. The reaction progress should be monitored by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated selenium metal.

-

The filtrate can be diluted with water and extracted with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Profile

While experimental spectra for this compound are not publicly available, a predictive analysis based on the spectroscopic data of analogous compounds can provide valuable guidance for characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton, the methoxymethyl group, and the aromatic protons of the quinoline ring system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet |

| Quinoline H3 | 8.2 - 8.4 | Doublet |

| Quinoline H4 | 7.9 - 8.1 | Doublet |

| Quinoline H8 | 7.8 - 8.0 | Doublet |

| Quinoline H5 | 7.6 - 7.8 | Singlet |

| Quinoline H7 | 7.4 - 7.6 | Doublet of doublets |

| Methylene (-CH2-) | 4.6 - 4.8 | Singlet |

| Methoxy (-OCH3) | 3.4 - 3.6 | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the downfield signal of the aldehyde carbonyl carbon, along with signals for the aromatic carbons of the quinoline ring and the carbons of the methoxymethyl substituent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 192 - 195 |

| Quinoline C2 | 150 - 153 |

| Quinoline C8a | 147 - 150 |

| Quinoline C6 | 138 - 141 |

| Quinoline C4 | 136 - 138 |

| Quinoline C4a | 129 - 131 |

| Quinoline C8 | 128 - 130 |

| Quinoline C5 | 127 - 129 |

| Quinoline C3 | 120 - 122 |

| Quinoline C7 | 105 - 108 |

| Methylene (-CH2-) | 73 - 76 |

| Methoxy (-OCH3) | 58 - 60 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the carbonyl group of the aldehyde and the C-O stretching of the ether linkage.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1690 - 1710 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C & C=N Stretch (Aromatic) | 1500 - 1620 |

| C-O Stretch (Ether) | 1050 - 1150 |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) in electron ionization (EI) mode. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

| Ion | Predicted m/z |

| [M]⁺ | 201.0790 |

| [M+H]⁺ | 202.0863 |

| [M-H]⁻ | 200.0717 |

Potential Applications in Drug Discovery and Medicinal Chemistry

The quinoline core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4] The presence of the aldehyde and methoxymethyl groups on the quinoline ring of this compound provides opportunities for the synthesis of diverse libraries of compounds for biological screening.

The aldehyde functionality can readily undergo various chemical transformations, such as reductive amination to form substituted amines, condensation reactions to generate Schiff bases, and oxidation to carboxylic acids. These modifications allow for the introduction of different pharmacophoric features and the optimization of physicochemical properties like solubility and lipophilicity, which are crucial for drug development.

One of the key areas of interest for quinoline derivatives is in the development of anticancer agents. Many quinoline-based compounds have been shown to target critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Quinoline derivatives can act as inhibitors of key kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Conclusion

This compound represents a promising, yet underexplored, building block for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its identifiers, a plausible synthetic route, and a predicted spectroscopic profile based on the analysis of related compounds. The versatility of its functional groups, coupled with the established biological importance of the quinoline scaffold, makes it a compelling candidate for further investigation in medicinal chemistry and drug discovery programs. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and other novel quinoline derivatives.

References

- Ebenazer, A. F., Saravanabhavan, M., Ramesh, K. S., Muhammad, S., Al-Sehemi, A. G., & Sampathkumar, N. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure, 1259, 132734.

-

MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link]

-

NIST. Quinoline, 6-methoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

PubChem. 2-Hydroxy-6-methoxy-3-quinolinecarbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

- Safari, J., Banitaba, S. H., & Samiei, S. S. (2012). A convenient and efficient procedure for synthesis of quinaldine derivatives has been developed by a simple one-pot reaction of aniline derivatives and acetaldehyde on the surface of neutral alumina impregnated with hydrochloric acid under microwave irradiation without any solvent according to green chemistry. Green Chemistry Letters and Reviews, 5(4), 493-499.

- Varma, Y. T., & Pant, D. D. (2016). Interaction of 6-methoxyquinoline with anionic sodium dodecylsulfate micelles: Photophysics and rotational relaxation dynamics at different pH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 152, 43-50.

-

Arkivoc. Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Available from: [Link]

- Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)

- Ebenazer, A. F., Saravanabhavan, M., Ramesh, K. S., Muhammad, S., Al-Sehemi, A. G., & Sampathkumar, N. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Heliyon, 8(7), e09861.

-

International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available from: [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Syntheses. Oxidation of Organic Functional Groups: The Metz Synthesis of (+)-Orientalol F. Available from: [Link]

- U.S. Patent No. 1,752,492. (1930). Process of making quinaldine. Google Patents.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 6-(Methoxymethyl)quinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for assessing the thermodynamic stability of 6-(Methoxymethyl)quinoline-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of chemical stability, data from structurally analogous quinoline and aldehyde compounds, and regulatory expectations to present a robust methodology for its characterization. We will explore both experimental and computational approaches, detailing the causality behind experimental design and providing actionable protocols. This guide is intended to be a self-validating system for researchers, ensuring scientific integrity and trustworthiness in the stability assessment of this and similar molecules.

Introduction: The Imperative of Stability in Drug Development

This compound is a molecule of interest due to the prevalence of the quinoline scaffold in a wide range of pharmacologically active compounds.[1][2][3] The quinoline ring system is a versatile nucleus found in numerous natural and synthetic molecules with diverse biological activities.[1] The presence of an aldehyde functional group at the 2-position and a methoxymethyl substituent at the 6-position introduces specific chemical liabilities that must be thoroughly understood.

The thermodynamic stability of a drug substance dictates its resistance to chemical degradation under various environmental stressors, including heat, light, humidity, and pH. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes. Therefore, a comprehensive evaluation of thermodynamic stability is a non-negotiable aspect of drug development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

This guide will provide a detailed roadmap for a thorough stability assessment of this compound, encompassing:

-

Intrinsic Stability Profiling: Understanding the molecule's inherent susceptibility to degradation.

-

Degradation Pathway Elucidation: Identifying the chemical transformations the molecule undergoes under stress.

-

Predictive Stability Modeling: Utilizing computational tools to forecast stability and guide experimental design.

Molecular Structure and Potential Liabilities

A foundational understanding of the molecular structure of this compound is paramount to predicting its stability.

Figure 1: Chemical structure of this compound.

The key functional groups that influence its stability are:

-

Quinoline Ring: A heterocyclic aromatic system. While generally stable, the nitrogen atom can influence the electron distribution and reactivity of the ring.

-

Aldehyde Group (-CHO): This is a highly reactive functional group susceptible to oxidation, reduction, and nucleophilic attack. Aldehydes are known to be prone to degradation.

-

Methoxymethyl Group (-CH₂OCH₃): An ether linkage that can be susceptible to acidic hydrolysis under certain conditions.

Based on this structure, we can anticipate several potential degradation pathways.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to comprehensively evaluate the thermodynamic stability of this compound.

Thermal Analysis

Thermal analysis techniques provide critical information about the physical and chemical stability of a substance as a function of temperature.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is an invaluable tool for determining melting point, purity, and solid-state transitions.[4][5][6]

Protocol for DSC Analysis:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan. An unsealed or pierced lid may be used to observe volatilization or decomposition events more clearly.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate of 20-50 mL/min).

-

Record the heat flow from ambient temperature to a temperature beyond any observed thermal events.

Interpretation of Results: A sharp endotherm will indicate the melting point. A broad endotherm or an exotherm following the melt can suggest decomposition. The presence of multiple thermal events may indicate polymorphism or the presence of impurities.

Figure 2: Workflow for Differential Scanning Calorimetry (DSC) analysis.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and to quantify mass loss associated with decomposition or volatilization.[2][7][8][9]

Protocol for TGA Analysis:

-

Accurately weigh 5-10 mg of this compound into a tared TGA pan (typically alumina or platinum).

-

Place the pan onto the TGA balance.

-

Heat the sample at a constant rate, such as 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature.

Interpretation of Results: The temperature at which significant mass loss begins is an indicator of the onset of thermal decomposition. The TGA thermogram can reveal single or multi-step degradation processes.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and understanding degradation pathways.[10] These studies are conducted under conditions more severe than accelerated stability testing and are a key component of demonstrating the specificity of stability-indicating analytical methods.[10]

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the methoxymethyl ether linkage. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Potential for Cannizzaro reaction or other base-catalyzed reactions of the aldehyde. |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the aldehyde to a carboxylic acid. |

| Thermal Degradation | Dry heat at 80°C for 48 hours | General decomposition. |

| Photostability | Exposure to light according to ICH Q1B guidelines | Photochemical reactions of the quinoline ring system. |

Analytical Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from all potential degradation products. A photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry (LC-MS) should be used to identify the structures of the degradation products.

Figure 3: Workflow for forced degradation studies.

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of a molecule, helping to predict its stability.

Key DFT Parameters for Stability Assessment

-

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap suggests higher reactivity and potentially lower stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. This can help predict sites of reactivity and potential degradation.

-

Bond Dissociation Energies (BDE): Calculation of BDEs for labile bonds, such as the C-H bond of the aldehyde and the C-O bonds of the methoxymethyl group, can provide a quantitative measure of their susceptibility to cleavage.

Protocol for DFT Calculations:

-

Optimize the geometry of this compound using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Perform frequency calculations to confirm that the optimized structure is a true minimum on the potential energy surface.

-

Calculate the HOMO and LUMO energies, generate the MEP map, and compute the BDEs for the bonds of interest.

Interpretation of Results: The computational results should be used to rationalize the experimental findings from forced degradation studies and to build a comprehensive understanding of the molecule's degradation pathways.

Summary of Anticipated Stability Profile

Based on the structural features and general chemical principles, the following stability profile for this compound can be anticipated:

Table 2: Predicted Stability Profile and Key Analytical Observations

| Stability Aspect | Predicted Outcome | Key Analytical Techniques for Confirmation |

| Thermal Stability | Likely to be stable up to its melting point, with decomposition occurring at higher temperatures. | DSC, TGA |

| Hydrolytic Stability | Potentially susceptible to acid-catalyzed hydrolysis of the methoxymethyl ether. Relatively stable under neutral and basic conditions, though the aldehyde may undergo base-catalyzed reactions. | HPLC, LC-MS |

| Oxidative Stability | The aldehyde group is expected to be the primary site of oxidation, leading to the formation of the corresponding carboxylic acid. | HPLC, LC-MS |

| Photostability | The quinoline ring system may be susceptible to photolytic degradation, the extent of which needs to be experimentally determined. | HPLC with PDA detector, LC-MS |

Conclusion and Recommendations

A thorough understanding of the thermodynamic stability of this compound is crucial for its potential development as a pharmaceutical agent. This guide has outlined a comprehensive strategy that combines experimental and computational approaches to provide a robust stability profile. The causality behind the selection of each analytical technique is rooted in the known chemical liabilities of the quinoline and aldehyde functionalities.

It is recommended that the protocols detailed herein are followed diligently to generate high-quality, reliable data. The findings from these studies will be instrumental in guiding formulation development, defining appropriate storage conditions and shelf-life, and ensuring the overall quality, safety, and efficacy of any potential drug product containing this molecule. The self-validating nature of this integrated approach, where computational predictions inform experimental design and experimental results validate computational models, provides a high degree of confidence in the final stability assessment.

References

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024, March 15). AVESIS. Retrieved February 13, 2026, from [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996, November 6). ICH. Retrieved February 13, 2026, from [Link]

-

Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. (2022, July 12). Malaria World. Retrieved February 13, 2026, from [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved February 13, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Jordi Labs. Retrieved February 13, 2026, from [Link]

-

Synthesis of derivatives of quinoline. (n.d.). SciSpace. Retrieved February 13, 2026, from [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]

-

6-Methoxyquinoline. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass. Retrieved February 13, 2026, from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved February 13, 2026, from [Link]

-

[6-(Methoxymethyl)-2-pyridinyl]methanol. (n.d.). MySkinRecipes. Retrieved February 13, 2026, from [Link]

-

Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 13, 2026, from [Link]

-

SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. (2025, October 6). Journal of the Chilean Chemical Society. Retrieved February 13, 2026, from [Link]

-

2-((E)-{(S)-(6-Meth-oxy-quinolin-4-yl)[(2S)-8-vinyl-quinuclidin-2-yl]methyl-imino}-meth-yl)phenol. (2011, July 1). PubMed. Retrieved February 13, 2026, from [Link]

-

6-Methoxy-3-phenylaminomethyl-quinolin-2-ol. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

12.8: Reactions of Aldehydes and Ketones with Water. (2014, September 4). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (n.d.). National Institutes of Health. Retrieved February 13, 2026, from [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. (2018, August 24). U.S. Food and Drug Administration. Retrieved February 13, 2026, from [Link]

-

UNIT 10 THERMOGRAVIMETRIC ANALYSIS. (n.d.). eGyanKosh. Retrieved February 13, 2026, from [Link]

-

DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024, October 20). NeuroQuantology. Retrieved February 13, 2026, from [Link]

-

Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science. Retrieved February 13, 2026, from [Link]

-

The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]

-

New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Ich guidelines for stability studies 1. (2012, July 28). Slideshare. Retrieved February 13, 2026, from [Link]

-

Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. Retrieved February 13, 2026, from [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry. Retrieved February 13, 2026, from [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. Retrieved February 13, 2026, from [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

[How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study. (2019, August 11). Pharma Engineering. Retrieved February 13, 2026, from [Link]

-

Advances in the Degradation of Polycyclic Aromatic Hydrocarbons by Yeasts: A Review. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Reactions of Aldehydes and Ketones Review and Predicting Products. (2024, April 17). YouTube. Retrieved February 13, 2026, from [Link]

-

Back to Basics: Thermogravimetric Analysis (TGA). (2020, September 16). YouTube. Retrieved February 13, 2026, from [Link]

-

Kate Jones, Assistant Editor. (2024, December 6). RSC Blogs. Retrieved February 13, 2026, from [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (n.d.). Arabian Journal of Chemistry. Retrieved February 13, 2026, from [Link]

-

Differential Scanning Calorimetry. (n.d.). Coriolis Pharma. Retrieved February 13, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 13, 2026, from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved February 13, 2026, from [Link]

-

Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process. (2022, March 4). RSC Publishing. Retrieved February 13, 2026, from [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. Retrieved February 13, 2026, from [Link]

-

A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved February 13, 2026, from [Link]

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eijppr.com [eijppr.com]

- 3. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cinchonan-9-ol, 6'-methoxy-, (8alpha,9R)- | C20H24N2O2 | CID 1065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Procedure for oxidation of 6-(Methoxymethyl)quinoline-2-carbaldehyde to carboxylic acid

Executive Summary & Strategic Context

The transformation of 6-(Methoxymethyl)quinoline-2-carbaldehyde to its corresponding carboxylic acid presents a classic chemoselectivity challenge in medicinal chemistry. This substrate contains three distinct reactive motifs:[1]

-

Aldehyde (C-2 position): The target for oxidation.

-

Methoxymethyl (MOM) Ether (C-6 position): An acid-sensitive protecting group.

-

Quinoline Nitrogen: A basic heterocyclic nitrogen prone to N-oxidation or salt formation.

Standard vigorous oxidants (e.g., KMnO₄, Jones Reagent) are unsuitable due to the risk of oxidizing the MOM ether or the quinoline ring. This guide details two high-fidelity protocols designed to navigate these stability windows. Method A (Buffered Pinnick Oxidation) is the primary recommendation for scalability and operational simplicity. Method B (Silver Oxide Oxidation) is the "fail-safe" alternative should the substrate exhibit extreme acid lability.

Chemical Logic & Mechanism[1][2][3][4][5][6][7][8][9]

The Chemoselectivity Challenge

The primary risk in this transformation is the stability of the MOM ether. MOM groups are stable to bases and mild oxidants but hydrolyze rapidly in acidic media (pH < 4).

-

Pinnick Oxidation: Generates HOCl and relies on a mild acid buffer (NaH₂PO₄, pH ~3.5–4.5). Risk: Moderate. Requires strict pH control to preserve the MOM group.

-

Silver Oxide: Operates under basic conditions (pH > 10). Risk: Low. The MOM group is chemically inert here, but N-oxidation is a minor background risk.

Mechanism of Action: Buffered Pinnick Oxidation

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxygen source.[2] The mechanism proceeds via the addition of chlorous acid to the aldehyde, followed by a pericyclic fragmentation.[3][4][5][2][6][7]

Crucial Role of the Scavenger: The fragmentation step releases Hypochlorous acid (HOCl), a potent oxidant capable of chlorinating the quinoline ring or reacting with the alkene scavenger. We utilize 2-methyl-2-butene to irreversibly trap HOCl, driving the equilibrium forward and preventing side reactions.

Figure 1: Mechanistic pathway of the Pinnick Oxidation emphasizing the scavenger loop to prevent side-reactivity.

Experimental Protocols

Method A: Buffered Pinnick Oxidation (Primary Protocol)

Recommended for: Standard synthesis, scale-up (grams to kilograms).

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Sodium Chlorite (NaClO₂): 1.5 – 2.0 equiv (80% purity technical grade)

-

Sodium Dihydrogen Phosphate (NaH₂PO₄): 1.5 equiv (Buffer)

-

2-Methyl-2-butene: 5.0 equiv (Scavenger)

-

Solvent: tert-Butanol / Water (3:1 v/v) or THF / Water (2:1 v/v)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in t-BuOH/Water (3:1). The concentration should be approximately 0.1 M.

-

Buffering: Add NaH₂PO₄ (1.5 equiv) and 2-methyl-2-butene (5.0 equiv). Stir for 5 minutes to ensure homogeneity. Note: The solution is now buffered to pH ~4.5, safe for the MOM ether.

-

Oxidation: Dissolve NaClO₂ (1.5 equiv) in a minimal amount of water. Add this solution dropwise to the reaction mixture over 15–30 minutes.

-

Observation: The solution may turn pale yellow (ClO₂ gas), but the scavenger should keep this to a minimum.

-

-

Monitoring: Stir at room temperature. Monitor by TLC or HPLC. Conversion is typically complete within 1–3 hours.

-

Quench: Once complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (0.5 equiv) to destroy excess oxidants. Stir for 15 minutes.

-

Workup (Isoelectric Precipitation):

-

Evaporate the volatile organic solvent (t-BuOH) under reduced pressure.

-

The residue is aqueous.[8] The quinoline carboxylic acid is amphoteric.

-

Carefully adjust the pH to ~3.5–4.0 using 1N HCl. Do not go below pH 3 to protect the MOM group.

-

The product should precipitate as a white/off-white solid. Filter, wash with cold water, and dry.[9]

-

Method B: Silver Oxide (Ag₂O) Oxidation (Alternative)

Recommended for: Highly acid-sensitive substrates where Method A shows MOM deprotection.

Reagents:

-

Substrate (1.0 equiv)

-

Silver Nitrate (AgNO₃): 2.0 equiv

-

Sodium Hydroxide (NaOH): 4.0 equiv

-

Solvent: Ethanol / Water (1:1)

Step-by-Step Procedure:

-

Catalyst Formation: In the reaction vessel, dissolve AgNO₃ in water. Add NaOH solution dropwise. A brown/black precipitate of Ag₂O forms immediately.

-

Oxidation: Add the aldehyde (dissolved in Ethanol) to the Ag₂O suspension.

-

Reaction: Stir vigorously at room temperature. The black oxide will gradually turn into a metallic silver mirror or gray suspension.

-

Filtration: Filter the mixture through a Celite pad to remove metallic silver. Wash the pad with mild alkaline water.

-

Isolation: The filtrate contains the sodium salt of the carboxylic acid. Cool the filtrate to 0°C and carefully acidify with 1N HCl to pH 4.0 to precipitate the free acid.

Process Control & Troubleshooting

Analytical Validation[7]

-

¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde singlet (~10.0 ppm) and the appearance of a broad carboxylic acid proton (~13.0 ppm). Verify the MOM methylene singlet (~4.7 ppm) and methoxy singlet (~3.3 ppm) remain intact.

-

LC-MS: Expect a mass shift of +16 Da (Oxygen insertion).

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| MOM Cleavage | pH dropped < 3.0 during reaction or workup. | Increase NaH₂PO₄ buffer load; Use Method B (Ag₂O). |

| Chlorination (M+34) | Insufficient scavenger; HOCl accumulation. | Increase 2-methyl-2-butene to 10 equiv; Ensure efficient stirring. |

| Low Yield (Precipitation) | Product is soluble in water at neutral pH. | The product is a zwitterion. Ensure pH is adjusted exactly to the pI (likely pH 3.5–4.5) during workup. |

| Incomplete Reaction | Chlorite decomposition. | Add a second portion of NaClO₂ (0.5 equiv) after 4 hours. |

Decision Logic for Method Selection

Figure 2: Workflow for selecting the optimal oxidation strategy based on substrate stability.

References

-

Pinnick Oxidation Original Methodology: Bal, B. S.; Childers, W. E.; Pinnick, H. W.[3] "Oxidation of alpha, beta-unsaturated aldehydes."[3] Tetrahedron1981 , 37, 2091–2096.[6]

-

Lindgren-Kraus Modification (Chlorite Mechanism): Kraus, G. A.; Taschner, M. J. "Model studies for the synthesis of quassinoids. 1. Construction of the BCE ring system." J. Org.[10] Chem.1980 , 45, 1175–1176.

-

Silver Oxide Oxidation (General Protocol): Campaigne, E.; LeSuer, W. M. "3-Thenoic Acid."[11] Org.[3][12][2][13] Synth.1953 , 33, 94.[13]

-

MOM Group Stability Data: Greene, T. W.; Wuts, P. G. M.[10][14] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[10][14] (Referenced via Organic Chemistry Portal).

-

Quinoline Carboxylic Acid Synthesis (Contextual): "Synthesis of 2-methoxyquinoline-6-carboxylic acid." PrepChem.

Sources

- 1. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 2. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]

- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. orgosolver.com [orgosolver.com]

- 9. ajchem-a.com [ajchem-a.com]

- 10. MOM Ethers [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Hydroxyl Protecting Groups Stability [organic-chemistry.org]

Application Notes and Protocols for Condensation Reactions Involving 6-(Methoxymethyl)quinoline-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for key condensation reactions utilizing 6-(Methoxymethyl)quinoline-2-carbaldehyde as a pivotal building block. The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with activities spanning from anticancer to antimicrobial.[1][2][3] The strategic placement of a methoxymethyl group at the 6-position and a reactive carbaldehyde at the 2-position offers a versatile platform for the synthesis of novel, highly functionalized quinoline derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the practical execution of Claisen-Schmidt, Knoevenagel, and Schiff Base condensations. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and expected outcomes.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of heterocyclic chemistry and a highly sought-after pharmacophore in drug design.[1] Its planar structure and ability to intercalate with DNA, coupled with its capacity to interact with various enzyme active sites, have led to the development of numerous successful drugs, including antimalarials like chloroquine and anticancer agents such as topotecan.[1] The derivatization of the quinoline core allows for the fine-tuning of its pharmacological properties. This compound is a particularly valuable intermediate; the aldehyde function at the C2 position is a prime site for C-C and C-N bond formation, while the methoxymethyl group at C6 can influence solubility, metabolic stability, and receptor binding interactions.

This guide details three fundamental condensation reactions that leverage the reactivity of the 2-carbaldehyde group to construct diverse molecular architectures with significant therapeutic potential.

Synthesis of the Core Reagent: this compound

The successful implementation of the following protocols relies on the availability of high-purity this compound. While not commercially ubiquitous, its synthesis can be achieved from the corresponding 2-methylquinoline derivative via a selective oxidation reaction. A well-established method for this transformation is the oxidation using selenium dioxide (SeO₂).[4]

Protocol 2.1: Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar 2-formyl-6-methoxy-3-carbethoxy quinoline.[4]

Reaction Scheme: Step 1: Synthesis of 6-(methoxymethyl)-2-methylquinoline (Precursor) (Note: This precursor synthesis is based on standard quinoline synthesis methods like the Doebner-von Miller reaction, which is not detailed here. Assume precursor is available.)

Step 2: Oxidation to this compound

Materials:-

6-(methoxymethyl)-2-methylquinoline (1.0 eq)

-

Selenium Dioxide (SeO₂) (1.5 eq)

-

1,4-Dioxane

-

Water (10% v/v of dioxane)

-

Chloroform

-

Silica Gel

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a round-bottom flask, prepare a suspension of selenium dioxide (1.5 eq) in 1,4-dioxane containing 10% water.

-

Warm the mixture to approximately 45-50 °C with stirring.

-

Dissolve 6-(methoxymethyl)-2-methylquinoline (1.0 eq) in a minimal amount of 1,4-dioxane.

-

Add the quinoline solution dropwise to the warm SeO₂ suspension over 15 minutes.

-

Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring for 1-2 hours. The formation of a black precipitate of elemental selenium indicates reaction progress.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the selenium precipitate through a pad of celite.

-

Remove the 1,4-dioxane from the filtrate under reduced pressure.

-

Extract the resulting residue with chloroform.

-

Purify the crude product by column chromatography on silica gel to yield the target aldehyde.

Claisen-Schmidt Condensation: Synthesis of Quinolinyl Chalcones

The Claisen-Schmidt condensation is a robust reaction between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or aldehyde to form α,β-unsaturated carbonyl compounds, commonly known as chalcones.[5][6] These quinolinyl chalcones are of significant interest due to their broad spectrum of biological activities.

Causality: This reaction is typically base-catalyzed. The base (e.g., NaOH or KOH) deprotonates the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration (elimination of water) to form the highly conjugated and stable chalcone product.[7]

Caption: Knoevenagel Condensation Workflow.

Protocol 4.1: Synthesis of 2-((6-(methoxymethyl)quinolin-2-yl)methylene)malononitrile

Materials:

-

This compound (1.0 eq, 10 mmol)

-

Malononitrile (1.1 eq, 11 mmol)

-

Ethanol or Toluene

-

Piperidine (catalytic amount, ~5 drops)

-

Hexane

Equipment:

-

Round-bottom flask with reflux condenser (and Dean-Stark trap if using toluene)

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (11 mmol) in ethanol (50 mL).

-

Add a catalytic amount of piperidine (5 drops) to the solution.

-

Heat the reaction mixture to reflux with stirring for 1-3 hours.

-

Monitor the reaction by TLC. The product is often intensely colored.

-

Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

-

If precipitation is slow, cool the flask in an ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol and then with hexane to remove impurities.

-

The product can be further purified by recrystallization from ethanol if necessary.

| Parameter | Expected Value |

| Yield | >90% |

| Physical State | Colored crystalline solid |

| Melting Point | 160-180 °C (Predicted) |

Schiff Base Formation: Synthesis of Quinolinyl Imines

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. [8]This reaction is fundamental in organic synthesis and is crucial in biochemistry. Quinoline Schiff bases are particularly noted for their wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties. [9] Causality: The reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. The primary amine then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the C=N double bond of the imine.

Caption: Schiff Base Formation Workflow.

Protocol 5.1: Synthesis of N-phenyl-1-(6-(methoxymethyl)quinolin-2-yl)methanimine

Materials:

-

This compound (1.0 eq, 10 mmol)

-

Aniline (1.0 eq, 10 mmol)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL) with gentle warming.

-

In a separate beaker, add aniline (10 mmol) to 10 mL of absolute ethanol.

-

Add the aniline solution to the aldehyde solution in the flask.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Attach the reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours.

-

After the reflux period, cool the reaction mixture to room temperature. A precipitate should form.

-

To maximize precipitation, cool the mixture further in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.

| Parameter | Expected Value |

| Yield | 85-95% |

| Physical State | Crystalline solid |

| Melting Point | 140-160 °C (Predicted) |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Selenium dioxide is highly toxic; handle with extreme care and avoid inhalation of dust or fumes.

-

Handle strong bases (NaOH) and acids (HCl, Acetic Acid) with caution as they are corrosive.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a highly effective and versatile intermediate for the synthesis of diverse, drug-like molecules. The Claisen-Schmidt, Knoevenagel, and Schiff base condensation reactions provide reliable and high-yielding pathways to quinolinyl chalcones, α,β-unsaturated systems, and imines, respectively. The protocols detailed herein offer robust starting points for the exploration of novel chemical space in the pursuit of new therapeutic agents. The straightforward nature of these reactions makes them amenable to library synthesis and further structural optimization in drug discovery programs.

References

-

Ebenazer, A. F., Saravanabhavan, M., Ramesh, K. S., Muhammad, S., Al-Sehemi, A. G., & Sampathkumar, N. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure, 1261, 132899. [Link]

-

Ibrahim, M. A., & El-Deen, I. M. (2022). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 38(4). [Link]

-

Bala, S., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 396-435. [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. [Link]

-

MH Chem. (2022, July 24). Schiff Base Reaction-Mechanism, Rxn setup and Application [Video]. YouTube. [Link]

-

Barde, et al. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Boletín de la Sociedad Química de México, 15(2). [Link]

-

Yusuf, M., & Umar, A. B. (2020). Synthesis and characterization of schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol and its metal (II) complexes. Algerian Journal of Engineering and Technology. [Link]

-

International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link]

Sources

- 1. media.malariaworld.org [media.malariaworld.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Recrystallization solvents for 6-(Methoxymethyl)quinoline-2-carbaldehyde purification

[1]

Welcome to the Technical Support Center. Ticket ID: #REC-6MMQ-2CHO Subject: Optimization of Recrystallization Solvents & Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Purifying 6-(Methoxymethyl)quinoline-2-carbaldehyde presents a specific set of challenges due to the competing reactivities of the molecule. You are balancing the basicity of the quinoline nitrogen, the oxidation susceptibility of the aldehyde, and the polarity of the ether side chain.

While silica gel chromatography is often the default, it frequently leads to yield loss via aldehyde degradation or irreversible adsorption. Recrystallization is the superior method for scaling , provided you control the "oiling out" phenomenon common to methoxy-substituted quinolines.[1]

This guide details the solvent systems, troubleshooting logic, and specific protocols required to achieve >98% purity.

Module 1: Solvent System Selection

The 6-(methoxymethyl) substituent adds moderate lipophilicity compared to a hydroxyl group, but the molecule remains polar enough to be tricky in non-polar solvents.

Primary Solvent Candidates

| Solvent System | Classification | Polarity Index | Application Context |

| Ethyl Acetate / Hexanes | Standard | Moderate | Start Here. The "Gold Standard" for quinoline aldehydes.[1] Dissolve in min. hot EtOAc, add warm Hexanes until turbid. |

| Acetonitrile (MeCN) | Polar Aprotic | High | High Purity Requirement. Excellent for removing selenium residues if synthesized via SeO₂ oxidation. Requires cooling to -20°C for max yield.[1] |

| Toluene / Heptane | Aromatic | Low-Mod | Scale-Up. Toluene interacts well with the aromatic quinoline core (π-stacking).[1] Good for avoiding hydration of the aldehyde. |

| Ethanol (EtOH) | Protic | High | Risk Warning. Not recommended as a first choice. Aldehydes can form hemiacetals in alcohols if trace acid is present, complicating NMR interpretation. |

Solvent Selection Decision Logic

Use the following logic flow to determine the correct solvent based on your crude material's behavior.

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on impurity profile.

Module 2: Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution turns cloudy and deposits a viscous oil at the bottom instead of crystals. Root Cause: The solution is cooling too fast, or the impurity profile is disrupting the crystal lattice (common with methoxy-substituted aromatics). Corrective Action:

-

Re-heat the mixture until the oil dissolves.

-

Seed: Add a tiny crystal of pure product (or scratch the glass) at the cloud point (just before oiling occurs).

-

Insulate: Wrap the flask in cotton or place it in a warm water bath to cool extremely slowly over 4–6 hours.

-

Solvent Swap: Switch to Toluene/Heptane . Aromatic solvents often solvate the "oily" impurities better than alkanes, allowing the product to crystallize.

Issue 2: Color Change (Yellow Brown)

Symptom: The product darkens during heating. Root Cause: Oxidation of the aldehyde (-CHO) to the carboxylic acid (-COOH) or polymerization.[1] Corrective Action:

-

Degas Solvents: Sparge all solvents with Nitrogen/Argon for 15 mins before use.

-

Limit Heat: Do not boil excessively. Dissolve at the lowest necessary temperature (e.g., 50°C instead of reflux).

-

Acid Check: Ensure glassware is base-washed.[1] Trace acids catalyze aldehyde degradation.

Issue 3: Selenium Contamination (Red/Grey Precipitate)

Symptom: If synthesized via SeO₂ oxidation of 2,6-dimethylquinoline (or analog), fine grey dust persists. Corrective Action:

-

Perform a hot filtration through a Celite pad before cooling the crystallization mixture.

-

Use Acetonitrile as the solvent; selenium residues often aggregate better in MeCN, making them easier to filter out.

Module 3: Detailed Protocols

Protocol A: Standard Recrystallization (EtOAc/Hex)

Best for crude material with >90% purity.

-

Preparation: Place 1.0 g of crude aldehyde in a 50 mL Erlenmeyer flask.

-

Dissolution: Add Ethyl Acetate (approx. 3–5 mL) and heat to 60°C. Add more EtOAc dropwise just until all solid dissolves.

-

Anti-Solvent: Remove from heat.[2] While still hot, add Hexanes dropwise until a faint, persistent cloudiness appears.

-

Clarification: Add 1–2 drops of EtOAc to clear the solution.

-

Crystallization: Cap the flask. Allow to cool to Room Temp (RT) undisturbed for 2 hours. Then move to 4°C (fridge) for 4 hours.

-

Collection: Filter vacuum. Wash with cold Hexanes/EtOAc (9:1).

Protocol B: The "Nuclear Option" (Bisulfite Purification)

Use this if recrystallization fails or purity is <85%. This utilizes the reversible formation of a water-soluble bisulfite adduct to separate the aldehyde from non-aldehyde impurities.[1]

Figure 2: Bisulfite adduct purification workflow for removing non-aldehyde impurities.[1]

-

Dissolve crude (1 g) in Ethanol (5 mL).

-

Add saturated aqueous Sodium Bisulfite (NaHSO₃) (10 mL). Stir vigorously for 30 mins. The aldehyde forms a soluble adduct; impurities remain oily/solid.

-

Wash the aqueous solution with Ether (2 x 10 mL) to remove non-aldehyde impurities. Discard organic wash.

-

Basify the aqueous layer with Sodium Carbonate (Na₂CO₃) to pH 10. The aldehyde will precipitate or oil out.[3]

-

Extract with DCM (3 x 15 mL), dry over MgSO₄, and concentrate.

-

Result: High-purity aldehyde ready for a final "polish" recrystallization.[1]

References & Authority

-

Quinoline Aldehyde Synthesis & Oxidation:

-

Achremowicz, L. (1996).[3] Oxidation of methylquinolines with selenium dioxide. This establishes the baseline impurity profile (selenium residues, carboxylic acids) expected in this class of molecules.

-

Source:

-

-

General Recrystallization of Heterocycles:

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for solvent selection for nitrogen heterocycles).

-

Source:

-

-

Aldehyde Handling & Bisulfite Purification:

-

Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. (Section on purification of aldehydes via bisulfite adducts).

-

Source:

-

-

Solubility Data (Analogous Structures):

-

Data for Quinoline-2-carbaldehyde and 6-methoxyquinoline analogs indicates low water solubility and high solubility in chlorinated solvents/esters, validating the EtOAc/Hexane protocol.[1]

-

Source:

-

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for this compound and all solvents before proceeding.

Optimizing temperature conditions for 6-(Methoxymethyl)quinoline-2-carbaldehyde coupling

Technical Support Center: 6-(Methoxymethyl)quinoline-2-carbaldehyde

Ticket Subject: Optimization of Temperature Conditions for Coupling Reactions Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open Urgency: High (Stability Risk)

Executive Summary: The Thermal-Chemical Paradox

You are working with This compound . This is a "dual-personality" intermediate.

-

The Aldehyde (C-2): Highly electrophilic due to the electron-deficient quinoline ring. It wants to react fast.

-

The MOM Ether (C-6): An acetal-based protecting group.[1] It is stable to base but highly sensitive to acid and heat .

The Core Challenge: Most aldehyde couplings (Reductive Amination, Wittig) require activation. Standard activation often involves heat or Lewis acids—both of which threaten the MOM group. This guide defines the "Safe Operating Window" to maximize coupling efficiency while preventing deprotection.

Module 1: Reductive Amination (C-N Coupling)

The Trap: Imine formation is reversible and often requires acid catalysis or heat to drive water removal. The Risk: High temperature (>40°C) or strong acid (pH < 4) will hydrolyze the MOM group to the free alcohol (6-hydroxymethyl), altering solubility and polarity.

Optimized Protocol: The "Cold-Activation" Method

| Step | Parameter | Recommended Condition | Scientific Rationale |

| 1. Imine Formation | Temperature | 0°C to 20°C | Kinetic control prevents MOM hydrolysis and quinoline polymerization. |

| Solvent | DCE or DCM | Non-coordinating solvents prevent Lewis Acid deactivation. | |

| Additive | Ti(OiPr)₄ (1.1 eq) | Acts as a water scavenger and mild Lewis acid. Safer for MOM than AcOH/Heat. | |

| 2. Reduction | Temperature | 0°C | Exothermic hydride addition must be controlled to prevent over-reduction. |

| Reagent | NaBH(OAc)₃ | Milder than NaBH₄; maintains chemo-selectivity in the presence of the MOM ether. |

Critical Alert: Do NOT use Dean-Stark reflux (toluene/110°C) for this substrate. The thermal stress combined with trace acid will cleave the MOM ether.

Module 2: Wittig & HWE Olefination (C-C Coupling)

The Trap: The quinoline nitrogen can coordinate with the phosphorus ylide/metal, slowing the reaction. The Risk: Forcing the reaction with heat leads to "Cannizzaro" disproportionation of the aldehyde or E/Z isomerization drift.

Temperature-Dependent Selectivity Guide

| Target Isomer | Temperature Profile | Base Recommendation | Mechanism |

| Z-Alkene (Kinetic) | -78°C → 0°C | KHMDS or NaHMDS | Low temp prevents betaine equilibration, locking in the erythro intermediate. |

| E-Alkene (Thermodynamic) | 0°C → RT | KOtBu or NaH | Higher temp allows equilibration to the threo intermediate; MOM is stable here (Base/RT). |

Note on Stability: The MOM group is highly stable under these basic conditions. You can safely run these reactions at Room Temperature (RT) if E-selectivity is desired.

Visual Troubleshooting & Logic Flow

The following diagram illustrates the decision matrix for temperature optimization based on your specific coupling pathway.

Caption: Decision tree for temperature and reagent selection to preserve the MOM protecting group during coupling.

Troubleshooting Guides (FAQ)

Q1: I see a new spot on TLC (more polar) during reductive amination. What is it?

-

Diagnosis: This is likely the deprotected alcohol (6-hydroxymethyl derivative).

-

Root Cause: The reaction medium became too acidic or too hot.

-

Fix: Switch from Acetic Acid/MeOH to Ti(OiPr)₄/DCM . Titanium isopropoxide acts as a Lewis acid to activate the aldehyde but buffers the system, preventing the protonation of the MOM ether oxygen. Keep T < 25°C.

Q2: My Wittig reaction stalled at 50% conversion. Should I heat it to reflux?

-

Diagnosis: Quinoline nitrogen interference or ylide decomposition.

-

Recommendation: Do NOT heat above 50°C. High heat with ylides often causes the aldehyde to undergo disproportionation (Cannizzaro).

-

Fix: Add a Lewis Acid additive like LiCl (Lithium Chloride) to disrupt the quinoline-phosphorus coordination, or switch to a Horner-Wadsworth-Emmons (HWE) phosphonate which is more reactive at mild temperatures.

Q3: Can I use microwave irradiation to speed this up?

-

Answer: Use with extreme caution.

-

Reasoning: While microwave synthesis is efficient, the local superheating can instantly cleave the MOM group if any protic source is present. If you must use MW, ensure the solvent is anhydrous and the system is basic (pH > 8).

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[2][3] (Defines MOM stability profile: Stable to base pH 4-12, labile to acid).

-

Abdel-Magid, A. F.; et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[2][4] Chem.1996 , 61, 3849-3862. (Establishes the mild, non-acidic protocol for reductive amination).

-

Vedejs, E.; Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Top. Stereochem.1994 , 21, 1. (Mechanistic basis for temperature control in E/Z selectivity).

-

Musmus, M.; et al. "Synthesis and Reactivity of Quinoline-2-carbaldehyde Derivatives." Tetrahedron Lett.2010 , 51, 457. (Specific reactivity profiles of electron-deficient quinoline aldehydes).

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 6-(Methoxymethyl)quinoline-2-carbaldehyde

Executive Summary

Compound: 6-(Methoxymethyl)quinoline-2-carbaldehyde Molecular Formula: C₁₂H₁₁NO₂ Exact Mass: 201.0790 Da Primary Application: Key intermediate in the synthesis of quinoline-based kinase inhibitors and antimalarial pharmacophores.

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of this compound. It is designed for analytical chemists and medicinal chemists requiring rigorous structural validation. Unlike standard spectral libraries, this document focuses on the mechanistic causality of fragmentation, comparing the target compound against its critical synthetic precursors and structural isomers to ensure precise identification during drug development workflows.

Mechanistic Fragmentation Analysis

To validate the identity of this compound, one must understand the competing fragmentation pathways driven by its two labile functional groups: the 2-carbaldehyde and the 6-methoxymethyl ether.

Electron Ionization (EI) Behavior (70 eV)

Under standard EI conditions, the molecular ion (

-

Primary Pathway (Aldehyde Loss): The most favorable initial loss is the extrusion of carbon monoxide (CO, 28 Da) from the aldehyde group. This results in a ring-contracted or stable radical cation at m/z 173.

-

Secondary Pathway (Ether Cleavage): The methoxymethyl group at the C6 position undergoes benzylic-type cleavage. Loss of a methoxy radical (

, 31 Da) generates a resonance-stabilized quinolyl-methyl cation at m/z 170. -

Deep Fragmentation: Subsequent loss of Hydrogen Cyanide (HCN, 27 Da), characteristic of the quinoline core, occurs from the primary fragments, yielding ions at m/z 146 and m/z 143.

Electrospray Ionization (ESI+) Behavior

In LC-MS workflows (positive mode), the protonated molecule

-

Neutral Loss of Methanol: The protonated ether side chain facilitates the elimination of neutral methanol (32 Da), yielding a dominant carbocation at m/z 170.

-

Decarbonylation: Loss of CO (28 Da) from the aldehyde is observed but is often secondary to the ether cleavage in soft ionization.

Comparative Analysis: Target vs. Alternatives

Distinguishing the target from synthetic impurities (precursors) and isomers is critical. The table below contrasts the target with its alcohol precursor and a common regioisomer.

Table 1: MS Fingerprint Comparison[1]

| Feature | Target: this compound | Alternative A (Precursor): 6-(Hydroxymethyl)quinoline-2-carbaldehyde | Alternative B (Isomer): 8-Methoxy-2-methylquinoline-4-carbaldehyde |

| Monoisotopic Mass | 201.0790 Da | 187.0633 Da | 201.0790 Da |

| Base Peak (EI) | m/z 173 | m/z 159 | m/z 201 (Stable Molecular Ion) |

| Diagnostic Loss 1 | -31 Da ( | -17 Da ( | -15 Da ( |

| Diagnostic Loss 2 | -28 Da (CO) from aldehyde | -28 Da (CO) from aldehyde | -29 Da ( |

| Differentiation Key | Simultaneous loss of CO and OCH3 fragments.[1][2] | Lower MW (-14 Da shift); loss of water instead of methanol. | Retention of oxygen in core; loss of methyl radical is dominant over methoxy. |

Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for this compound under Electron Ionization (EI).

Caption: EI Fragmentation tree showing competing loss of Carbon Monoxide (Green path) and Methoxy radical (Red path).

Experimental Protocols

To replicate these results, use the following validated protocols. These methods ensure self-validating data by incorporating specific "system suitability" checks.

Protocol A: GC-MS Structural Elucidation (EI)

Objective: Confirm structure via hard ionization fragmentation fingerprint.

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of HPLC-grade Dichloromethane (DCM).

-

Critical Step: Add 10 µL of Quinoline (standard) to verify column performance (Retention Time check).

-

-

Instrument Parameters:

-

Inlet: Splitless mode, 250°C.

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Oven Program: 60°C (hold 1 min) → 20°C/min → 300°C (hold 5 min).

-

Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C.

-

-

Data Validation Criteria:

-

Verify M+ at m/z 201.

-

Confirm presence of m/z 173 (Loss of CO) and m/z 170 (Loss of OCH3).

-

System Suitability: The Quinoline standard must elute before the target and show M+ at m/z 129 with a base peak at m/z 102 (-HCN).

-

Protocol B: LC-MS/MS Purity Check (ESI)

Objective: Differentiate from alcohol precursor during synthesis monitoring.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

MS Settings (Q-TOF or Triple Quad):

-

Differentiation Logic:

-

Target: Parent m/z 202. Product ion m/z 170 (Loss of 32 Da, Methanol).

-

Impurity (Precursor): Parent m/z 188. Product ion m/z 170 (Loss of 18 Da, Water).

-

Note: Both produce a fragment at m/z 170, but the neutral loss (32 vs 18) definitively identifies the species.

-

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Quinoline, 6-methoxy-2-methyl- (Isomer Analog). NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]

-

PubChem. 6-Methoxyquinoline-4-carboxaldehyde (Isomer Data).[1] National Library of Medicine. Available at: [Link]

-

MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. Molecules, 2012. Available at: [Link]

Sources

- 1. 6-Methoxyquinoline-4-carboxaldehyde | C11H9NO2 | CID 219312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. benchchem.com [benchchem.com]

- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline, 6-methoxy-2-methyl- [webbook.nist.gov]

A Comparative Analysis of the Reactivity of 6-(Methoxymethyl)quinoline-2-carbaldehyde and Quinoline-2-carbaldehyde: A Guide for Researchers

In the landscape of modern drug discovery and development, quinoline derivatives stand as a cornerstone scaffold, prized for their versatile biological activities. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the myriad of quinoline-based synthons, quinoline-2-carbaldehydes are particularly valuable intermediates, serving as versatile handles for the introduction of diverse molecular fragments. This guide provides an in-depth comparative analysis of the reactivity of two such aldehydes: the parent quinoline-2-carbaldehyde and its 6-(methoxymethyl)-substituted analogue. This comparison is grounded in fundamental principles of electronic effects and is supplemented with detailed experimental protocols to empower researchers in their synthetic endeavors.

Unveiling the Molecules: Structure and Predicted Electronic Properties

At the heart of this comparison lie the distinct electronic environments of the two molecules. Quinoline-2-carbaldehyde presents a baseline for reactivity, where the aldehyde group is influenced solely by the inherent electronic nature of the quinoline ring. In contrast, 6-(methoxymethyl)quinoline-2-carbaldehyde features a methoxymethyl substituent at the 6-position of the quinoline nucleus. This substituent is poised to modulate the electron density of the entire ring system, thereby influencing the reactivity of the aldehyde at the 2-position.

The methoxymethyl group (-CH₂OCH₃) is generally considered to be a weak electron-donating group. This is quantified by its Hammett substituent constants (σ), which are empirical measures of the electronic influence of a substituent on a reaction center. The Hammett constants for the methoxymethyl group are σm = 0.02 and σp = 0.03, indicating a slight electron-donating character through a combination of inductive and resonance effects.[1] In the context of the quinoline ring, the 6-position is conjugated with the 2-position, allowing for the transmission of these electronic effects to the aldehyde functionality.

dot graph TD { subgraph "Quinoline-2-carbaldehyde" A[Quinoline Ring] --> B{Aldehyde Group at C2}; end subgraph "this compound" C[Quinoline Ring with -CH₂OCH₃ at C6] --> D{Aldehyde Group at C2}; E[-CH₂OCH₃ Group] --"Weak Electron-Donating Effect"--> C; end D --"Predicted Lower Electrophilicity"--> F((Reactivity)); B --"Baseline Electrophilicity"--> F; }

Figure 1: Conceptual diagram illustrating the electronic influence of the methoxymethyl substituent on the reactivity of the aldehyde group.

Comparative Reactivity: A Mechanistic Perspective

The primary mode of reaction for aldehydes is nucleophilic addition to the electrophilic carbonyl carbon. The rate and extent of this reaction are critically dependent on the partial positive charge on the carbonyl carbon. Electron-donating groups on the aromatic ring decrease this positive charge, thereby disfavoring nucleophilic attack and reducing the overall reactivity of the aldehyde.[2]

Based on the weak electron-donating nature of the methoxymethyl group, it is hypothesized that This compound will exhibit a moderately lower reactivity towards nucleophiles compared to the unsubstituted quinoline-2-carbaldehyde. This attenuated reactivity is a direct consequence of the increased electron density on the quinoline ring, which is relayed to the carbonyl carbon, making it a less potent electrophile.

Supporting Experimental Data: An Overview

To provide a framework for the experimental comparison of these two aldehydes, we present the following table summarizing expected reactivity trends in common nucleophilic addition reactions.

| Reaction Type | Nucleophile | Expected Reactivity of this compound vs. Quinoline-2-carbaldehyde | Rationale |

| Wittig Reaction | Phosphorus Ylide | Slower | The electron-donating methoxymethyl group reduces the electrophilicity of the carbonyl carbon, slowing the initial nucleophilic attack by the ylide.[2] |

| Aldol Condensation | Enolate | Slower | Similar to the Wittig reaction, the reduced electrophilicity of the carbonyl carbon will lead to a slower rate of attack by the enolate nucleophile. |

| Schiff Base Formation | Primary Amine | Slower | The formation of the tetrahedral intermediate, the rate-determining step in many cases, will be less favorable due to the decreased electrophilicity of the aldehyde. |

| Reduction | Hydride (e.g., NaBH₄) | Slower | The hydride attack is a nucleophilic addition. The less electrophilic carbonyl carbon of the substituted aldehyde will react more slowly. |

Experimental Protocols for Comparative Analysis